Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a brominated pyridine ring and a carbamate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of 5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a de-brominated product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are obtained .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated pyridine ring is believed to play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[2-[(5-bromo-3-nitro-2-pyridinyl)oxy]ethyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(6-bromo-2-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester
Uniqueness
What sets Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester apart from similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C12H17BrN2O3 |
---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-1-methyl-2-oxopyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)14-6-8-5-10(16)15(4)7-9(8)13/h5,7H,6H2,1-4H3,(H,14,17) |
InChI Key |
XUNLOSRFFLWQCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=O)N(C=C1Br)C |
Origin of Product |
United States |
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